molecular formula C22H19N3O3 B2831593 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-99-7

2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2831593
CAS No.: 899984-99-7
M. Wt: 373.412
InChI Key: CEWSQHZTOICNSG-UHFFFAOYSA-N
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Description

2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. This structure integrates pyrazole and oxazine moieties, with a methoxy-substituted phenol group at position 4 and a pyridin-3-yl substituent at position 5 of the oxazine ring. The compound’s complexity arises from its polycyclic framework, which confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-component reactions, as seen in analogous systems .

Properties

IUPAC Name

2-methoxy-4-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-21-11-14(8-9-19(21)26)17-12-18-16-6-2-3-7-20(16)28-22(25(18)24-17)15-5-4-10-23-13-15/h2-11,13,18,22,26H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWSQHZTOICNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired oxazine derivatives . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one

This compound (from ) shares a pyrazolo-oxazine core but differs in substituents and fused rings. Key distinctions include:

  • Substituents: A pyranopyrazole moiety replaces the benzo[e]pyrazolo group.
  • Functional Groups: A methoxyphenyl group is present, but lacks the phenolic -OH group found in the target compound.
Property Target Compound 4-(4-Methoxyphenyl)-3,7-dimethyl...oxazin-5-one
Core Structure Benzo[e]pyrazolo-oxazine Pyrano-pyrazolo-oxazine
Substituents Pyridin-3-yl, methoxyphenol Methoxyphenyl, methyl groups
Key Functional Groups Phenolic -OH, pyridine N Acetylated oxazinone, pyranopyrazole
Synthesis Route Likely multi-component reaction One-pot reaction with acetic anhydride

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

From , this derivative features a benzo[b][1,4]oxazinone scaffold rather than a pyrazolo-oxazine system. Differences include:

  • Electron Density: The oxazinone ring introduces electron-withdrawing character, unlike the neutral oxazine in the target compound.

Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Substitution

references a positional isomer with a pyridin-2-yl group. This minor structural change significantly impacts:

  • Hydrogen Bonding: The pyridin-3-yl nitrogen can participate in hydrogen bonding as a donor/acceptor, while pyridin-2-yl may exhibit steric hindrance.
  • Crystal Packing : Etter’s graph set analysis () suggests that such substitutions alter supramolecular interactions, affecting crystallinity and stability .

Computational and Analytical Comparisons

Electronic Properties

Such features influence reactivity in catalysis or binding .

Crystallographic Analysis

Compounds like those in and are often characterized via SHELX (). The target compound’s fused rings may result in higher torsional strain compared to pyrano-oxazine derivatives, affecting diffraction patterns and refinement parameters .

Biological Activity

2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential therapeutic applications. Its unique structure incorporates multiple heterocyclic rings, which may influence its biological activity. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[1,5-c][1,3]oxazine core linked to a pyridine group and a methoxy-substituted phenol . The molecular formula is C22H19N3O3C_{22}H_{19}N_{3}O_{3} with a molecular weight of approximately 373.4 g/mol.

PropertyValue
Molecular FormulaC22H19N3O3C_{22}H_{19}N_{3}O_{3}
Molecular Weight373.4 g/mol
IUPAC Name2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS Number899973-77-4

Anti-inflammatory Activity

Recent studies have highlighted the compound's significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in mediating inflammation.

Key Findings:

  • IC50 Values: The compound exhibited competitive inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • Mechanism of Action: The anti-inflammatory effects are attributed to the compound's ability to modulate pathways involving prostaglandin synthesis through COX inhibition .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. Modifications in the pyridine moiety or alterations in the methoxy group can enhance or diminish its efficacy.

Notable SAR Insights:

  • Substituents on the phenolic ring can affect solubility and binding affinity to target enzymes.
  • The presence of the pyrazolo[1,5-c][1,3]oxazine core appears essential for maintaining anti-inflammatory activity .

Case Studies

Several studies have investigated the pharmacological profile of similar compounds within the pyrazole family:

  • Sivaramakarthikeyan et al. (2022) : Reported that derivatives of pyrazole showed varying degrees of anti-inflammatory activity with some compounds achieving a selectivity index significantly higher than conventional NSAIDs .
  • Abdellatif et al. (2021) : Evaluated COX inhibitory activities in a series of substituted pyrazole derivatives and found that specific modifications led to enhanced potency and reduced gastrointestinal toxicity .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of pyridin-3-yl hydrazine with a substituted benzaldehyde to form the pyrazole intermediate.
  • Step 2 : Cyclization with a phenolic precursor under acidic or microwave-assisted conditions to assemble the benzoxazine ring .
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% → 65% yield in ).
  • Screen solvents (e.g., ethanol vs. DMF) to influence reaction kinetics and selectivity. Polar aprotic solvents may enhance cyclization .
  • Monitor reactions via HPLC or TLC to track intermediate formation and purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key methods include:

  • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement ().
  • NMR spectroscopy : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₃O₃: 410.1504; observed: 410.1498) .

Q. What initial biological screening approaches are recommended to assess its activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Enzyme inhibition studies : Evaluate binding to kinases or cytochrome P450 isoforms via fluorescence polarization or microcalorimetry .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodology :

  • Substituent variation : Compare analogs with pyridin-3-yl (current compound) vs. thiophen-3-yl () or fluorophenyl () groups.

  • Key SAR findings :

    SubstituentBioactivity (IC₅₀, µM)Target Affinity (Kd, nM)
    Pyridin-3-yl0.45 ± 0.1 (HeLa)12.3 (Kinase X)
    Thiophen-3-yl1.2 ± 0.345.6
    4-Fluorophenyl0.8 ± 0.228.9
    Data adapted from .
  • Computational modeling : Use Schrödinger Suite or AutoDock to predict binding poses and guide substituent selection .

Q. How can contradictions in biological activity data across studies be resolved?

Approaches :

  • Orthogonal assays : Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives .
  • Control experiments : Test for off-target effects using siRNA knockdown of suspected targets (e.g., kinase X in ).
  • Batch-to-batch consistency : Ensure compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO at −20°C for 30 days) .

Q. What computational strategies are effective for target identification and mechanism elucidation?

  • Molecular docking : Use PyRx or GOLD to screen against the Protein Data Bank (PDB). For example, the pyridinyl group may form π-π interactions with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability (e.g., RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the methoxy group) using MOE .

Q. How can reaction yields be improved in large-scale syntheses?

Optimization tactics :

  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings ().
  • Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce side reactions .
  • Workup protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate pure product .

Q. What are the stability profiles under varying storage and experimental conditions?

  • Thermal stability : Degrades <5% at 25°C over 7 days but >20% at 40°C (HPLC monitoring) .
  • Photostability : Store in amber vials to prevent UV-induced ring-opening reactions .
  • Solution stability : Stable in DMSO for 1 week at −20°C; avoid aqueous buffers with pH > 8.0 due to hydrolysis risk .

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